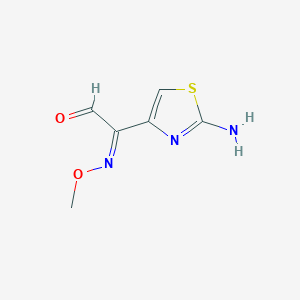
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a thiazole derivative and has a molecular formula of C6H6ClN3O2S2.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II and caspase-3, which are involved in cell proliferation and apoptosis, respectively. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride has various biochemical and physiological effects. In the medical field, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. In addition, this compound has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride in lab experiments include its potential as an anti-cancer and anti-inflammatory agent, as well as its insecticidal and fungicidal properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride. In the medical field, further studies are needed to fully understand its anti-cancer and anti-inflammatory properties, as well as its potential use in combination with other drugs. In the agricultural field, further studies are needed to determine its efficacy as a pesticide and its potential impact on the environment. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-aminothiazole with ethyl chloroformate, which results in the formation of 2-(2-amino-1,3-thiazol-4-yl) ethyl chloroformate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(2-amino-1,3-thiazol-4-yl)-(Z)-2-methoxyiminoacetyl chloride hydrochloride.
Aplicaciones Científicas De Investigación
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride has potential applications in various scientific fields. In the medical field, it has been studied for its potential use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
In the agricultural field, 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Propiedades
Número CAS |
119154-86-8 |
|---|---|
Nombre del producto |
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride |
Fórmula molecular |
C6H7N3O2S |
Peso molecular |
185.21 g/mol |
Nombre IUPAC |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetaldehyde |
InChI |
InChI=1S/C6H7N3O2S/c1-11-9-4(2-10)5-3-12-6(7)8-5/h2-3H,1H3,(H2,7,8)/b9-4+ |
Clave InChI |
LRGBSHQFAZWNDF-RUDMXATFSA-N |
SMILES isomérico |
CO/N=C(\C=O)/C1=CSC(=N1)N |
SMILES |
CON=C(C=O)C1=CSC(=N1)N |
SMILES canónico |
CON=C(C=O)C1=CSC(=N1)N |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



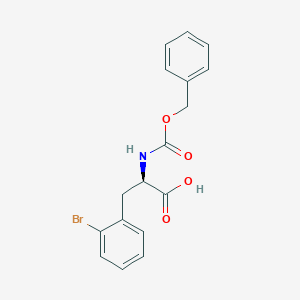
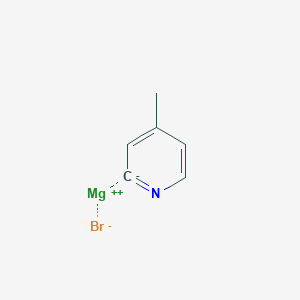
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)
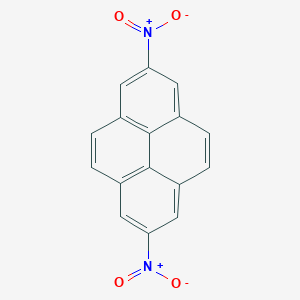
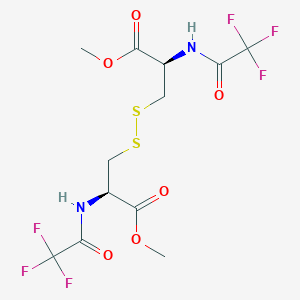
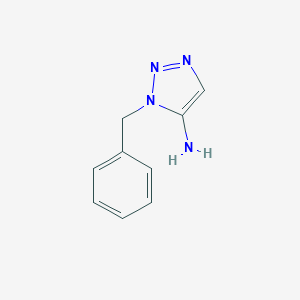
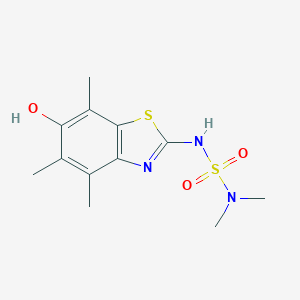
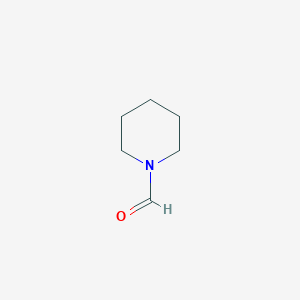


![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
